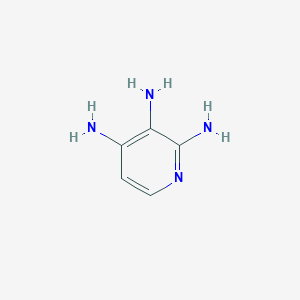

Pyridine-2,3,4-triamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,3,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXBXAJWVZTKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622735 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52559-11-2 | |

| Record name | Pyridine-2,3,4-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-2,3,4-triamine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine is a heterocyclic organic compound featuring a pyridine core substituted with three amino groups. As a poly-functionalized aromatic amine, it represents a valuable building block in medicinal chemistry and materials science. The strategic arrangement of its nitrogen atoms makes it a potent scaffold for developing novel therapeutics and a versatile ligand in coordination chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a plausible synthetic pathway based on established chemical precedent, and details the expected characterization profile for compound verification.

Physicochemical Properties

This compound is typically a colorless to yellow crystalline or powdery solid.[4] It exhibits low solubility at room temperature but can be dissolved in water and certain organic solvents.[4] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52559-11-2 | [5] |

| Molecular Formula | C₅H₈N₄ | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| Melting Point | 253 °C | [1] |

| Boiling Point | 433.2 ± 40.0 °C (Predicted) | [1] |

| Density | 1.387 ± 0.06 g/cm³ (Predicted) | [1] |

| XLogP3-AA | -0.9 | [5] |

| Storage Temperature | 2–8 °C, under inert gas | [4] |

Synthesis of this compound

Logical Pathway for Synthesis

Caption: Proposed synthetic logic for this compound.

Proposed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the final and most critical step: the reduction of a nitro-substituted aminopyridine to the corresponding triamine. The synthesis of the nitro-precursor itself (e.g., 2,4-diamino-3-nitropyridine) would involve standard nitration and nucleophilic substitution reactions.

Materials:

-

Nitro-aminopyridine precursor (e.g., 2,4-diamino-3-nitropyridine) (1 equiv.)

-

Palladium on activated carbon (10% Pd/C, 1-5 mol%)

-

Methanol (MeOH) or Ethanol (EtOH) as solvent

-

Hydrogen gas (H₂) balloon or hydrogenation reactor

-

Celite

Procedure:

-

To a solution of the nitro-aminopyridine precursor in methanol, add 10% Pd/C catalyst.

-

Seal the reaction vessel and flush thoroughly with nitrogen or argon gas, followed by flushing with hydrogen gas three times.[6]

-

Stir the resulting black suspension vigorously at room temperature under an atmosphere of hydrogen (1 atm, balloon pressure) for 2-12 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen atmosphere and flush the vessel with an inert gas.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.[6]

-

Concentrate the filtrate in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product.

Characterization

A comprehensive characterization workflow is essential to confirm the identity and purity of the synthesized this compound.

General Characterization Workflow

Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Data

While specific spectral data for this compound is not widely published, the following characteristics can be predicted based on its structure and data from analogous aminopyridines.

Table 2: Predicted Spectroscopic Characteristics

| Technique | Expected Observations |

| ¹H NMR | - Two signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the two protons on the pyridine ring (H-5 and H-6).- Three broad signals for the amine (-NH₂) protons, which may exchange with D₂O. Their chemical shift can vary significantly based on solvent and concentration. |

| ¹³C NMR | - Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons bearing amino groups (C-2, C-3, C-4) would appear at higher field (more shielded) compared to unsubstituted pyridine, while C-5 and C-6 would also be shifted. Approximate shifts for aminopyridine carbons are in the 105-160 ppm range. |

| FTIR | - N-H stretching vibrations for primary amines appearing as two bands in the 3200-3500 cm⁻¹ region.[7][8][9]- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1450-1650 cm⁻¹ region.[7]- N-H scissoring (bending) vibration around 1600-1650 cm⁻¹.[9] |

| Mass Spec. | - Molecular Ion Peak (M⁺) expected at m/z = 124, corresponding to the molecular weight. For ESI-MS, a protonated molecule [M+H]⁺ at m/z = 125 would be expected.[10]- Common Fragmentation Patterns may include the loss of ammonia (m/z = 107/108) or hydrogen cyanide (m/z = 97/98).[10] |

Applications in Drug Development & Research

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of multiple amino groups, as in this compound, offers several advantages for drug development professionals.

Role as a Bioactive Scaffold

Caption: Role of this compound as a versatile chemical scaffold.

-

Multiple Functionalization Points: The three amino groups serve as reactive handles for further chemical modification, allowing for the construction of complex molecules and chemical libraries for screening.

-

Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

-

Metal Chelation: The vicinal amino groups can act as a chelating ligand for various metal ions, a property useful in the design of metallodrugs or catalysts.

Given the known antiproliferative, antibacterial, and antiviral activities of various pyridine derivatives, this compound serves as a high-potential starting material for the discovery of new therapeutic agents in these fields.[2][3]

Conclusion

This compound is a compound of significant interest for chemical synthesis and drug discovery. While detailed, published synthetic procedures are scarce, this guide outlines a plausible and robust pathway via the catalytic hydrogenation of a nitro-substituted precursor. The provided characterization data, though predictive, offers a solid framework for researchers to verify the synthesis of this valuable molecule. Its versatile structure and multiple functional groups position it as a key building block for the next generation of pharmaceuticals and advanced materials.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]

- 4. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 5. This compound | C5H8N4 | CID 22135565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Buy Pyridine-2,4,5-triamine | 23244-87-3 [smolecule.com]

Pyridine-2,3,4-triamine: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Pyridine-2,3,4-triamine, a heterocyclic organic compound of interest in various research and development applications. The information presented herein is compiled from publicly available chemical databases and literature.

Chemical Structure and Identifiers

This compound is a substituted pyridine ring with three amino groups at the 2, 3, and 4 positions. This arrangement of functional groups imparts specific chemical reactivity and potential for hydrogen bonding.

The key structural identifiers for this compound are summarized below:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₈N₄[1]

-

SMILES: C1=CN=C(C(=C1N)N)N[1]

-

InChI: InChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9)[1]

-

InChIKey: APXBXAJWVZTKSE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. The available data, including predicted values, are presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1][3] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 253 °C | [2][3] |

| Boiling Point | 433.2 ± 40.0 °C (Predicted) | [2][3] |

| Density | 1.387 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 9.38 ± 0.47 (Predicted) | [2][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [2][3] |

Experimental Protocols and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, general synthetic strategies for substituted pyridines can be adapted. These methods often involve the condensation of carbonyl compounds or cycloaddition reactions.[4] The synthesis of aminopyridines can also be achieved through the reduction of corresponding nitro-pyridines.

The characterization of this compound typically involves a suite of spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. While specific spectra for this compound are available from some commercial suppliers, detailed experimental conditions are not provided in the search results.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the N-H stretches of the amino groups and the aromatic C-N and C=C vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

The logical workflow for the characterization of this compound is illustrated in the diagram below.

References

- 1. This compound | C5H8N4 | CID 22135565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 52559-11-2 [amp.chemicalbook.com]

- 3. 52559-11-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. baranlab.org [baranlab.org]

- 5. This compound(52559-11-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Analysis of Pyridine-2,3,4-triamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyridine-2,3,4-triamine, a key heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document combines established spectroscopic principles with data from analogous compounds to present a predictive analysis. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the fundamental principles of each spectroscopic technique and by analogy to structurally related aromatic and heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 1H | H-6 |

| ~6.5 | Doublet | 1H | H-5 |

| ~5.0 - 6.0 (broad) | Singlet | 2H | NH₂ (at C-4) |

| ~4.5 - 5.5 (broad) | Singlet | 2H | NH₂ (at C-2) |

| ~4.0 - 5.0 (broad) | Singlet | 2H | NH₂ (at C-3) |

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 |

| ~145 | C-6 |

| ~140 | C-4 |

| ~120 | C-3 |

| ~105 | C-5 |

Solvent: DMSO-d₆. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ groups |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| 1650 - 1580 | Strong | N-H bending (scissoring) of NH₂ groups and C=C/C=N ring stretching |

| 1500 - 1400 | Medium | Aromatic ring stretching |

| 1350 - 1250 | Medium | C-N stretching |

| 900 - 650 | Medium to Strong | Out-of-plane C-H bending |

Sample preparation: KBr pellet or thin solid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 124 | [M]⁺ | Molecular ion peak. |

| 107 | [M - NH₃]⁺ | Loss of ammonia from one of the amine groups. |

| 97 | [M - HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for pyridines. |

| 80 | [M - NH₃ - HCN]⁺ | Subsequent loss of ammonia and hydrogen cyanide. |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (NH₂).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A spectral width of 0-160 ppm is appropriate for this compound.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method): [6]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (approx. 5-10 mg) in a few drops of a volatile solvent like methylene chloride or methanol.[6]

-

Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[6]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationships between the different techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural confirmation.

References

- 1. mdpi.com [mdpi.com]

- 2. Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

In-depth Technical Guide: Pyridine-2,3,4-triamine (CAS 52559-11-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Pyridine-2,3,4-triamine is a substituted pyridine compound with the CAS number 52559-11-2. It is also known by the synonyms 2,3,4-pyridinetriamine and 2,3,4-Triaminopyridine.[1] This compound is of interest to researchers in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules, including those with potential applications as protein degraders.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed with experimental data where possible.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 253 °C | [1] |

| Boiling Point (Predicted) | 433.2 ± 40.0 °C | [1] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.38 ± 0.47 | [3] |

| Physical Form | Colorless crystal or yellow powdery solid | [3] |

| Solubility | Soluble in water and some organic solvents | [3] |

Spectral Data

| Spectroscopic Technique | Expected Data/Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the three amino groups. The chemical shifts will be influenced by the electron-donating nature of the amino groups. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring. The chemical shifts will indicate the electronic environment of each carbon, with those bearing amino groups appearing at characteristic chemical shifts. |

| FTIR | Characteristic absorption bands for N-H stretching vibrations of the primary amino groups (typically in the range of 3200-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and N-H bending vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of amino groups and cleavage of the pyridine ring. |

Synthesis and Experimental Protocols

A likely synthetic pathway would involve the following key steps:

-

Nitration: Introduction of a nitro group onto a suitably substituted pyridine precursor.

-

Reduction: Conversion of the nitro group to an amino group.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound, starting from a diaminopyridine precursor. This represents a logical synthetic strategy based on known chemical transformations.

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol for Nitration of an Aminopyridine Derivative

The following is a general procedure for the nitration of an aminopyridine, which would be a key step in the synthesis of a nitro-diaminopyridine intermediate. This protocol is adapted from methods used for similar substrates and should be optimized for the specific starting material.

Materials:

-

Substituted aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) or other suitable base for neutralization

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add the starting aminopyridine to concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or LC-MS is recommended).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

General Experimental Protocol for the Reduction of a Nitropyridine

The reduction of the nitro group to an amine is the final key step. Catalytic hydrogenation is a common and effective method.

Materials:

-

Nitro-diaminopyridine intermediate

-

Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon or a hydrogenation apparatus)

Procedure:

-

Dissolve the nitro-diaminopyridine intermediate in a suitable solvent in a reaction vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Evacuate the reaction vessel and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or other suitable methods.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity, mechanism of action, and involvement in signaling pathways of this compound. While many pyridine derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, these properties have not been specifically documented for this particular isomer.[4]

The general biological importance of the pyridine scaffold in drug discovery is well-established. Pyridine rings are present in numerous FDA-approved drugs and are known to interact with various biological targets.[5][6]

Potential Areas for Future Research

Given the structural features of this compound, particularly the presence of multiple amino groups capable of forming hydrogen bonds and coordinating with metal ions, several avenues of biological investigation could be pursued.

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound.

References

- 1. longdom.org [longdom.org]

- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on the Solubility and Stability of 2,3,4-Triaminopyridine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3,4-triaminopyridine. Due to the limited availability of precise quantitative data in the public domain for this specific isomer, this document leverages qualitative information and data from structurally related aminopyridines to provide a predictive framework. Detailed experimental protocols for determining thermodynamic solubility and for conducting comprehensive stability studies are provided to empower researchers to generate the necessary data for their specific applications. This guide is intended to be a foundational resource for professionals in drug discovery and development, offering insights into the handling, formulation, and analytical characterization of 2,3,4-triaminopyridine.

Introduction to 2,3,4-Triaminopyridine

2,3,4-Triaminopyridine is a heterocyclic organic compound featuring a pyridine ring substituted with three amino groups. The arrangement of these functional groups imparts specific physicochemical properties that are critical for its application in medicinal chemistry and materials science. Aminopyridines, as a class, are recognized as important pharmacophores and are utilized in the development of various therapeutic agents.[1][2] Understanding the solubility and stability of 2,3,4-triaminopyridine is a prerequisite for its advancement from discovery to development, impacting everything from reaction conditions in synthesis to bioavailability and shelf-life in formulated products.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Currently, there is a lack of specific quantitative solubility data for 2,3,4-triaminopyridine in the scientific literature.

Qualitative Solubility

General sources describe 2,3,4-triaminopyridine as a colorless to yellow powdery solid with low solubility at room temperature.[3] It is reported to be soluble in water and some organic solvents, which is expected given the polar nature of the pyridine nitrogen and the hydrogen-bonding capacity of the three amino groups.[3]

Predicted and Comparative Solubility

To provide a framework for its potential solubility, the table below includes data for related aminopyridine compounds. The presence of multiple amino groups, which can engage in hydrogen bonding, generally enhances aqueous solubility compared to the parent pyridine structure.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 2,3,4-Triaminopyridine | Water | Room Temp. | Low (Qualitative) | [3] |

| Pyridine | Water | 20 | Miscible | [4] |

| 3,4-Diaminopyridine | Water | Not Specified | Not Specified | [5] |

| Thieno[2,3-b]pyridine Derivative | Water | Room Temp. | 1.2 µg/mL | [6] |

| 1H-pyrrolo[2,3-b]pyridine Derivative | Water | Room Temp. | 1.3 mg/mL | [6] |

This table includes data for structurally related compounds to provide context due to the absence of quantitative data for 2,3,4-triaminopyridine.

Stability Profile

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential degradation pathways. No specific stability studies for 2,3,4-triaminopyridine were found in the public literature. However, studies on related diaminopyridines provide valuable insights into its likely stability profile.

Predicted Stability and Degradation Pathways

Aminopyridines are susceptible to degradation under stress conditions, particularly oxidation and hydrolysis under certain pH conditions.

-

Oxidative Degradation: The amino groups and the pyridine ring nitrogen are potential sites for oxidation. Studies on 3,4-diaminopyridine have shown that exposure to oxidative stress (e.g., hydrogen peroxide) can lead to the formation of N-oxide and nitro-substituted derivatives.[7] It is highly probable that 2,3,4-triaminopyridine would undergo similar degradation, potentially forming various N-oxides on the pyridine ring or the amino groups, as well as nitro-substituted products.

-

Hydrolytic Degradation: 4-Aminopyridine has been shown to be stable under acidic conditions but experiences approximately 25% degradation when heated in an alkaline solution over 121 hours.[8] This suggests that 2,3,4-triaminopyridine may also be susceptible to degradation under basic conditions.

-

Photostability: While many pyridine derivatives are relatively stable to light, formal photostability studies are necessary to confirm this for 2,3,4-triaminopyridine.

Comparative Stability Data

The following table summarizes stability data for related aminopyridine compounds, which can be used to infer the potential stability of 2,3,4-triaminopyridine.

| Compound | Stress Condition | Result | Potential Degradants | Reference |

| 3,4-Diaminopyridine | Oxidative (H₂O₂) | Significant degradation | 4-amino-3-nitropyridine, 3,4-diaminopyridine-N-oxide | [7] |

| 4-Aminopyridine | Alkaline (pH 11, heat) | ~25% degradation after 121 h | Not specified | [8] |

| 4-Aminopyridine | Oxidative (H₂O₂) | ~50% degradation after 121 h | Not specified | [8] |

| 4-Aminopyridine | Acidic (pH 1.5, heat) | No degradation after 121 h | N/A | [8] |

Experimental Protocols

To address the data gaps for 2,3,4-triaminopyridine, the following detailed experimental protocols are provided for determining its solubility and stability.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

4.1.1 Materials and Equipment

-

2,3,4-Triaminopyridine (solid)

-

Selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Preparation: Add an excess amount of solid 2,3,4-triaminopyridine to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours).[9][11]

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vial to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared with known concentrations of 2,3,4-triaminopyridine.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Protocol for Stability-Indicating Method Development and Forced Degradation

This protocol describes the process for conducting forced degradation studies and developing a stability-indicating HPLC method, consistent with ICH guidelines.[12][13][14]

4.2.1 Forced Degradation (Stress Testing) The goal is to generate potential degradation products to develop a specific analytical method. The target degradation is typically 5-20%.

-

Acid Hydrolysis: Dissolve 2,3,4-triaminopyridine in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Apply the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light and collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven. Dissolve and analyze samples at various time points.

-

Photodegradation: Expose the solid compound and a solution of the compound to light that meets ICH Q1B requirements (e.g., xenon lamp). Run a dark control in parallel. Analyze samples at appropriate time points.

4.2.2 Stability-Indicating HPLC Method Development

-

Initial Conditions: Start with a standard reversed-phase column (e.g., C18) and a mobile phase gradient using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Analysis of Stressed Samples: Inject the parent compound and all samples from the forced degradation studies.

-

Method Optimization: The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust parameters systematically:

-

Mobile Phase pH: Vary the pH of the aqueous mobile phase to alter the ionization state of the analytes.

-

Organic Modifier: Switch between acetonitrile and methanol, or use a ternary mixture.

-

Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano).[15]

-

Gradient Slope and Temperature: Optimize the gradient time and column temperature to improve resolution.

-

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples to ensure no degradation products are co-eluting.

-

Method Validation: Once the desired separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key workflows and a hypothetical degradation pathway for 2,3,4-triaminopyridine.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of 2,3,4-triaminopyridine. While specific quantitative data remains elusive, the provided information on related aminopyridine compounds, along with detailed experimental protocols, offers a robust starting point for researchers. The predictive stability profile suggests that oxidative and alkaline conditions are likely to be the primary sources of degradation. The outlined protocols for solubility determination and forced degradation studies provide a clear path for generating the critical data needed to support drug development programs involving this compound. Future work should focus on executing these protocols to establish a definitive physicochemical profile for 2,3,4-triaminopyridine.

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Content variability of active drug substance in compounded oral 3,4-diaminopyridine products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. web.vscht.cz [web.vscht.cz]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. scispace.com [scispace.com]

- 15. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Quantum Chemical Calculations for Pyridine-2,3,4-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridine-2,3,4-triamine is a heterocyclic compound of interest due to the strategic placement of its three amino groups on the pyridine scaffold, suggesting potential applications in medicinal chemistry and materials science as a versatile building block or chelating agent. A thorough understanding of its electronic structure, stability, and reactivity is paramount for harnessing its potential. This technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound using Density Functional Theory (DFT). It outlines a detailed computational protocol, presents the expected data in a structured format, and serves as a methodological blueprint for researchers seeking to investigate this molecule and its derivatives at a quantum mechanical level. While direct, comprehensive experimental and computational studies on this specific tri-substituted pyridine are not extensively published, this guide leverages established methodologies from studies on analogous aminopyridines and related heterocyclic systems.[1][2][3]

Introduction to Computational Analysis

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties at the electronic level.[4] For a molecule like this compound, these computational methods allow for the precise determination of its three-dimensional structure, vibrational frequencies (IR spectra), and a host of electronic characteristics that govern its chemical behavior and potential for intermolecular interactions.

Density Functional Theory (DFT) is a preferred method for such investigations due to its excellent balance of computational accuracy and efficiency.[2][4] This guide details a robust DFT-based protocol for characterizing this compound, providing a foundational workflow for drug development professionals and computational chemists.

Computational Methodology and Protocols

The reliability of quantum chemical calculations is critically dependent on the chosen level of theory (method and basis set). The following protocol represents a widely accepted and robust approach for organic molecules like this compound.[3][5][6]

Primary Software: All calculations can be performed using the Gaussian suite of programs (e.g., Gaussian 16) with GaussView for visualization.[2][3]

Step 1: Geometry Optimization The initial and most crucial step is to find the molecule's most stable three-dimensional conformation (its lowest energy state).

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional known for its reliability in describing the electronic structure of organic molecules.[1][6]

-

Basis Set: 6-311++G(d,p) is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to correctly describe bond shapes.[3]

-

Solvation Model (Optional): To simulate a biological or solution-phase environment, a continuum solvation model like the Polarization Continuum Model (PCM) can be applied, using a solvent such as water or DMSO.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Confirmation of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of IR Spectrum: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for the prediction of its infrared spectrum.

Step 3: Electronic Property Calculations Once a stable geometry is confirmed, single-point energy calculations are performed to determine various electronic properties. These include:

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[3]

-

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key indicators of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

The entire computational workflow is visualized in the diagram below.

Predicted Molecular Structure and Properties

The following sections and data tables illustrate the type of results obtained from the computational protocol described above. The numerical values are representative and intended for illustrative purposes, providing a realistic expectation for researchers undertaking these calculations.

Molecular Geometry

The optimized geometry provides the most stable arrangement of atoms. Key structural parameters like bond lengths and angles can be extracted and compared with experimental data if available, or with data from similar molecules.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Bond Length (Å) | Parameter | Atoms Involved | Bond Angle (°) |

|---|---|---|---|---|---|

| Bond Lengths | Bond Angles | ||||

| C2-N1 | C2-N1 | 1.345 | C6-N1-C2 | C6-N1-C2 | 117.5 |

| C2-C3 | C2-C3 | 1.410 | N1-C2-C3 | N1-C2-C3 | 123.0 |

| C3-C4 | C3-C4 | 1.405 | C2-C3-C4 | C2-C3-C4 | 118.2 |

| C4-C5 | C4-C5 | 1.398 | C3-C4-C5 | C3-C4-C5 | 119.5 |

| C5-C6 | C5-C6 | 1.395 | C4-C5-C6 | C4-C5-C6 | 118.8 |

| C2-N7 | C2-N7 | 1.370 | N1-C6-C5 | N1-C6-C5 | 123.0 |

| C3-N8 | C3-N8 | 1.372 | N1-C2-N7 | N1-C2-N7 | 116.0 |

| C4-N9 | C4-N9 | 1.375 | C3-C2-N7 | C3-C2-N7 | 121.0 |

Note: These values are illustrative and represent typical bond lengths and angles for such a system.

Electronic and Reactivity Descriptors

Electronic properties derived from the calculations are fundamental to understanding the molecule's stability, reactivity, and potential as a drug candidate.

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Symbol | Predicted Value | Unit |

|---|---|---|---|

| Total Energy | E_total | -475.1234 | Hartrees |

| Dipole Moment | µ | 3.45 | Debye |

| Highest Occupied Molecular Orbital | E_HOMO | -5.85 | eV |

| Lowest Unoccupied Molecular Orbital | E_LUMO | -0.95 | eV |

| HOMO-LUMO Energy Gap | ΔE | 4.90 | eV |

| Ionization Potential (IP ≈ -E_HOMO) | IP | 5.85 | eV |

| Electron Affinity (EA ≈ -E_LUMO) | EA | 0.95 | eV |

| Electronegativity (χ) | χ | 3.40 | eV |

| Chemical Hardness (η) | η | 2.45 | eV |

| Electrophilicity Index (ω) | ω | 2.35 | eV |

The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. The locations of the HOMO and LUMO orbitals indicate the likely sites for electron donation (nucleophilic attack) and electron acceptance (electrophilic attack), respectively.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the IR spectrum. Each frequency corresponds to a specific molecular motion (stretching, bending, etc.). The assignments help in interpreting experimental spectroscopic data.

Table 3: Selected Predicted Vibrational Frequencies (B3LYP/6-311++G(d,p))

| Mode | Frequency (cm⁻¹) | IR Intensity | Assignment Description |

|---|---|---|---|

| 1 | 3550 | High | N-H Asymmetric Stretch (NH₂) |

| 2 | 3445 | High | N-H Symmetric Stretch (NH₂) |

| 3 | 3105 | Medium | C-H Aromatic Stretch |

| 4 | 1640 | High | NH₂ Scissoring Bend |

| 5 | 1590 | High | C=C / C=N Ring Stretch |

| 6 | 1485 | Medium | C-N Stretch |

| 7 | 1250 | Medium | In-plane C-H Bend |

| 8 | 850 | Low | Out-of-plane C-H Bend |

Note: Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.

Conclusion

This guide outlines a standard and effective computational strategy for the quantum chemical characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable data on the molecule's geometry, electronic structure, and vibrational spectra. The resulting information on molecular stability, charge distribution, and reactivity sites is invaluable for predicting the molecule's behavior in biological systems and for guiding the design of new derivatives in drug discovery and materials science. The provided workflows and data structures serve as a robust starting point for any computational investigation into this promising heterocyclic compound.

References

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of Pyridine-2,3,4-triamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of Pyridine-2,3,4-triamine. As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this document outlines a prospective approach, detailing the necessary experimental protocols for synthesis, crystallization, and X-ray diffraction. Furthermore, it presents a comparative analysis with the known crystal structure of the closely related compound, Pyridine-2,3-diamine, to infer potential structural characteristics. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar aminopyridine derivatives.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitution pattern of amino groups on the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and coordination chemistry, thereby dictating its biological function and material properties.[3] this compound is a polyaminated pyridine derivative of particular interest for its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties and for rational drug design. This guide addresses the absence of experimental crystallographic data for this compound by providing a detailed roadmap for its structural elucidation.

Prospective Crystal Structure of this compound: A Comparative Analysis

While the crystal structure of this compound is yet to be determined, an analysis of the crystallographic data for Pyridine-2,3-diamine can provide valuable insights into the potential structural features of its triaminated analogue.

Case Study: Crystal Structure of Pyridine-2,3-diamine

The crystal structure of Pyridine-2,3-diamine (C₅H₇N₃) has been determined and provides a template for understanding the intermolecular interactions that may govern the crystal packing of this compound.[4] In the solid state, Pyridine-2,3-diamine molecules are interconnected by a network of N—H⋯N hydrogen bonds, forming a three-dimensional supramolecular architecture.[4] The intracyclic nitrogen atom and the exocyclic amino groups all participate in this hydrogen-bonding network.[4]

Table 1: Crystallographic Data for Pyridine-2,3-diamine [4]

| Parameter | Value |

| Formula | C₅H₇N₃ |

| Molecular Weight | 109.14 |

| Crystal System | Tetragonal |

| Space Group | P-42₁c |

| a (Å) | 16.4670(3) |

| b (Å) | 16.4670(3) |

| c (Å) | 3.9064(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1059.3(3) |

| Z | 8 |

| Temperature (K) | 200 |

| Radiation | Mo Kα |

| R-factor | 0.036 |

Predicted Structural Features of this compound

The introduction of an additional amino group at the 4-position of the pyridine ring in this compound is expected to significantly enhance its hydrogen-bonding capabilities. This is likely to result in a more complex and densely packed three-dimensional network compared to Pyridine-2,3-diamine. The interplay of N-H···N and potential N-H···π interactions will be a key determinant of the crystal packing. The planarity of the pyridine ring is expected to be maintained, with the amino groups potentially exhibiting some degree of pyramidalization.

Experimental Protocols

The successful determination of the crystal structure of this compound will be contingent on the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Purification

A common route for the synthesis of aminopyridines involves the reduction of corresponding nitropyridines. A plausible synthetic pathway to this compound would involve the reduction of a suitable nitro-substituted diaminopyridine precursor.

Workflow for Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Detailed Protocol:

-

Reduction of Nitro Precursor: The nitro-diaminopyridine precursor would be dissolved in a suitable solvent (e.g., ethanol, methanol). A catalyst, such as palladium on carbon (Pd/C), would be added, and the mixture would be subjected to a hydrogen atmosphere. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst would be removed by filtration, and the solvent would be evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound would be purified by recrystallization from a suitable solvent or solvent system to obtain a high-purity crystalline powder.

Single Crystal Growth

The growth of X-ray quality single crystals is often the most challenging step. Several methods can be employed for a small organic molecule like this compound.

Table 2: Common Crystallization Techniques

| Technique | Description | Suitability |

| Slow Evaporation | A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment. | Highly suitable for moderately soluble and stable compounds. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for obtaining high-quality crystals from small amounts of material. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. The rate of cooling is critical to the size and quality of the crystals. | Effective for compounds with a significant temperature-dependent solubility. |

Single-Crystal X-ray Diffraction

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray structure determination.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal would be cooled (e.g., to 100 K or 200 K) to minimize thermal vibrations. A monochromatic X-ray beam would be directed at the crystal, and the diffraction pattern would be recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data would be processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The phase problem would be solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the structure would be built and then refined against the experimental data using least-squares methods. Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions.

-

Validation and Deposition: The final crystal structure would be validated using software like PLATON and CheckCIF to ensure its quality and chemical sense. The crystallographic data would then be deposited in a public database such as the Cambridge Structural Database (CSD).

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. By leveraging the known structure of Pyridine-2,3-diamine and employing the detailed experimental protocols outlined herein, researchers will be well-equipped to undertake this important structural analysis. The determination of the crystal structure of this compound will undoubtedly provide critical insights for the future design and development of novel pharmaceuticals and functional materials based on this versatile aminopyridine scaffold.

References

Tautomerism in Pyridine-2,3,4-triamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Aminopyridines

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. In the context of aminopyridines, the principal form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between an exocyclic amino group and the ring nitrogen atom.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituent, the position of the amino group on the pyridine ring, and the solvent environment. Understanding the predominant tautomeric form is crucial in drug design and development, as different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and receptor binding affinities.

Probable Tautomeric Forms of Pyridine-2,3,4-triamine

Based on the principles of amino-imino tautomerism, this compound can be expected to exist in a dynamic equilibrium between the canonical triamine form and several imino tautomers. The primary tautomeric equilibria would involve the migration of a proton from one of the exocyclic amino groups to the ring nitrogen or another exocyclic nitrogen atom. The most plausible tautomers are depicted below:

-

Tautomer A (Canonical): The fully aromatic this compound.

-

Tautomer B: An imino tautomer with the proton from the 2-amino group migrated to the ring nitrogen.

-

Tautomer C: An imino tautomer with the proton from the 4-amino group migrated to the ring nitrogen.

-

Tautomer D: A diimino tautomer, representing a less probable, higher energy state.

It is widely established that for simple aminopyridines, the amino tautomer is significantly more stable than the imino form.[1]

Quantitative Analysis of Tautomeric Stability (Based on Model Compounds)

Direct quantitative data for the tautomeric equilibrium of this compound is unavailable. However, computational studies on 2-amino-4-methylpyridine, a suitable model for the 2-amino moiety, provide valuable insight into the energetic landscape of this type of tautomerism.

| Tautomeric System | Method | Basis Set | ΔE (kcal/mol) (Imino - Amino) | Predominant Tautomer | Reference |

| 2-amino-4-methylpyridine (in gas phase) | DFT (B3LYP) | 6-311++G(d,p) | 13.60 | Amino | [2][3] |

This substantial energy difference strongly suggests that the amino form is the overwhelmingly predominant tautomer under standard conditions.[2]

Visualization of Tautomeric Equilibria

The logical relationship between the principal tautomers of this compound can be visualized as a network of equilibria. The canonical triamine form is the central and most stable species, with the imino forms representing higher energy states.

Caption: Tautomeric equilibria of this compound.

Experimental and Computational Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in aminopyridines typically involves a combination of spectroscopic and computational methods.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers. A typical workflow is as follows:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The molecular geometries of all possible tautomers are optimized without symmetry constraints.

-

Level of Theory: A hybrid functional such as B3LYP is commonly employed.[2][3]

-

Basis Set: A sufficiently large basis set, for example, 6-311++G(d,p), is used to accurately describe the electronic structure.[2][3]

-

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

Energy Calculation: The total electronic energies (often corrected for zero-point vibrational energy) of the optimized tautomers are used to determine their relative stabilities.

Spectroscopic Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key experimental technique for studying tautomerism in solution.

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

-

Analysis: The presence of distinct sets of signals for different tautomers, or an average signal if the interconversion is fast on the NMR timescale, provides information about the equilibrium. In cases of slow exchange, the integration of signals corresponding to each tautomer can be used to determine the equilibrium constant. For fast exchange, variable temperature NMR studies can be employed to slow the interconversion and resolve the individual tautomeric signals.

5.2.2. Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy can distinguish between amino and imino forms based on their characteristic vibrational modes.

-

Sample Preparation: Spectra can be recorded for the compound in the solid state (e.g., as a KBr pellet) or in solution.

-

Data Acquisition: FT-IR and Raman spectra are recorded over a suitable range (e.g., 4000-400 cm-1).[2][3]

-

Analysis:

-

Amino form: Characterized by N-H stretching vibrations of the -NH2 group.

-

Imino form: Exhibits a C=N stretching vibration and a different N-H stretching frequency.

-

Comparison of the experimental spectra with theoretically calculated vibrational frequencies for each tautomer can aid in the assignment of the predominant form.[2]

-

Conclusion

While direct experimental data for this compound is lacking, a comprehensive analysis based on the well-established chemistry of aminopyridines strongly indicates that the canonical amino tautomer is the most stable and predominant form. The provided computational and experimental protocols offer a robust framework for any future investigations into the tautomeric behavior of this and related molecules. For drug development professionals, it is reasonable to assume that the triamine form will be the biologically relevant species, although the potential for minor tautomers to play a role in specific biological interactions should not be entirely discounted.

References

- 1. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Pyridine-2,3,4-triamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,3,4-triamine is a heterocyclic aromatic amine with potential applications in medicinal chemistry and materials science. The arrangement of amino groups on the pyridine ring significantly influences its electronic properties, which in turn govern its reactivity, intermolecular interactions, and potential as a pharmacological agent or an electronic material. This technical guide provides a comprehensive overview of the key electronic properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, this document emphasizes the established experimental and computational methodologies for determining these properties, providing a roadmap for researchers.

Core Electronic Properties: A Data Summary

Quantitative data on the electronic properties of this compound is sparse in the current scientific literature. The following table summarizes the available computed properties from publicly accessible databases.[1] It is crucial to note that these are computationally derived values and await experimental validation.

| Property | Value | Source |

| Molecular Formula | C5H8N4 | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| XLogP3-AA | -0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 124.0749 g/mol | PubChem[1] |

| Monoisotopic Mass | 124.0749 g/mol | PubChem[1] |

| Topological Polar Surface Area | 91.9 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 114 | PubChem[1] |

Theoretical Framework and Computational Methodology

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can provide valuable insights into its electronic characteristics.

Typical Computational Protocol:

-

Geometry Optimization: The first step involves finding the lowest energy structure of the molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Analysis: To ensure the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.

Key Properties Obtainable from DFT:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Ionization Potential (IP): Approximated by the negative of the HOMO energy (Koopmans' theorem), though more accurate methods like ΔSCF can be used.

-

Electron Affinity (EA): Approximated by the negative of the LUMO energy.

-

Dipole Moment: Provides information about the molecule's overall polarity, which influences its solubility and intermolecular interactions.

-

Polarizability: Describes the molecule's ability to form an induced dipole moment in the presence of an external electric field.

Experimental Determination of Electronic Properties

The following section details the primary experimental techniques that can be employed to measure the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a substance.[2] It provides information about the oxidation and reduction potentials, which can be correlated to the HOMO and LUMO energy levels.

Experimental Protocol:

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[2]

-

Data Acquisition: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.[2] The scan is then reversed.

-

Data Analysis: The resulting voltammogram is analyzed to determine the onset potentials for oxidation and reduction. These potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene as an internal standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[3] The wavelength of maximum absorbance (λmax) can provide information about the electronic transitions within the molecule, and the onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

-

Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is calibrated with a blank solution (the pure solvent).

-

Spectrum Acquisition: The absorption spectrum of the sample is recorded over a specific wavelength range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. The onset of the lowest energy absorption band can be used to calculate the optical band gap (an approximation of the HOMO-LUMO gap) using the equation: E (eV) = 1240 / λ_onset (nm).

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for directly measuring the ionization energies of valence electrons, thus providing the energy of the HOMO.[4][5]

Experimental Protocol:

-

Sample Preparation: The sample is typically a thin film deposited on a conductive substrate or a gas-phase sample introduced into a high-vacuum chamber.

-

Instrumentation: The sample is irradiated with a high-energy ultraviolet light source, usually a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).[4]

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Data Analysis: The binding energy of the electrons is calculated by subtracting the kinetic energy from the photon energy. The onset of the first peak in the UPS spectrum corresponds to the ionization potential, which is the negative of the HOMO energy.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflows for the characterization of the electronic properties of this compound.

Caption: Experimental and Computational Workflow for Electronic Property Characterization.

Caption: Conceptual Diagram of Frontier Molecular Orbital Interactions.

Conclusion

While direct experimental data on the electronic properties of this compound is currently limited, this guide provides a robust framework for its characterization. A combined approach of computational modeling using DFT and experimental validation through techniques such as cyclic voltammetry, UV-Vis spectroscopy, and ultraviolet photoelectron spectroscopy will be essential to fully elucidate its electronic structure. The methodologies outlined herein offer a clear path for researchers to obtain the necessary data to evaluate the potential of this compound in various scientific and technological applications.

References

- 1. This compound | C5H8N4 | CID 22135565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]

- 5. Ultraviolet Photoelectron Spectroscopy:Practical Aspects and Best Practices | Universal Lab Blog [universallab.org]

Pyridine-2,3,4-triamine: A Technical Review of a Promising Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,3,4-triamine, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry and materials science. While specific research on this particular isomer is limited, the broader class of aminopyridines has demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic approach, and a discussion of the potential biological activities based on related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and material applications of this and other aminopyridine derivatives.

Introduction

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of amino groups to the pyridine scaffold can significantly modulate its electronic properties, basicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. This compound, with its three amino substituents, presents a unique platform for the development of novel therapeutics and functional materials. While detailed studies on this specific isomer are not abundant in publicly available literature, its structural features suggest potential applications as a chelating agent, a building block for complex heterocyclic systems, and a pharmacophore in drug design.

Chemical and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52559-11-2 | [1][2][3] |

| Molecular Formula | C₅H₈N₄ | [2][4] |

| Molecular Weight | 124.14 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Melting Point | 253 °C | [3] |

| Boiling Point (Predicted) | 433.2 ± 40.0 °C | [3] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless crystal or yellow powdery solid | [1] |

| Solubility | Low solubility at room temperature. Soluble in water and some organic solvents. | [1] |

| InChI Key | APXBXAJWVZTKSE-UHFFFAOYSA-N | [2] |

| SMILES | C1=CN=C(C(=C1N)N)N | [2] |

Synthesis and Discovery

Discovery

The specific historical details of the first synthesis and discovery of this compound are not well-documented in readily accessible scientific literature.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed journals, a common and plausible method for the preparation of aminopyridines is through the reduction of a corresponding nitropyridine precursor. One source suggests that 2,3,4-Triaminopyridine can be prepared by the hydrogenation reduction of a suitable pyridine derivative or the reduction of acetylacetone, though specific conditions are not provided[1].

A general and widely applicable method for the synthesis of aminopyridines involves the catalytic hydrogenation of a nitropyridine. This process typically involves the reduction of a nitro group to an amino group using a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like hydrazine or ammonium formate.